(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Asymmetric synthesis Chiral intermediate Enantiomeric purity

Enantiopure (S)-Boc-amino-γ-lactone (CAS 104227-71-6) is essential for VHL E3 ligase ligand synthesis in PROTAC development. The (S)-configuration guarantees correct (2S,4R)-hydroxyproline stereochemistry for high-affinity binding. Boc protection enables orthogonal deprotection under mild acid without harming reduction-sensitive groups. 98% HPLC purity minimizes side reactions in Pd couplings. Room-temperature stability simplifies logistics. Batch-specific Certificate of Analysis ensures reproducible multi-step asymmetric syntheses.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 104227-71-6
Cat. No. B010079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS104227-71-6
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)OC1
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
InChIKeyXODLOLQRSQGSFE-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6): Identity, Classification, and Baseline Procurement Parameters


(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6), also known as (S)-3-Boc-amino-γ-butyrolactone, is a chiral γ-lactone carbamate building block featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position of the tetrahydrofuran-2-one ring . The compound has the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol, containing a single defined stereocenter in the (S)-configuration . It is predominantly supplied as a white to off-white crystalline powder with a reported melting point of 113–114 °C (experimental) and predicted boiling point of 363.7±31.0 °C at 760 mmHg . The compound serves as a protected form of (S)-3-amino-γ-butyrolactone, wherein the Boc group enables orthogonal amine protection during multi-step synthetic sequences, with subsequent acidic deprotection to liberate the free amine for downstream functionalization [1].

Why (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate Cannot Be Replaced by Structural Analogs Without Experimental Validation


Despite the superficial structural similarity among 5-oxotetrahydrofuran-3-yl carbamates, generic substitution across this compound class introduces three distinct failure modes: (1) stereochemical inversion—the (R)-enantiomer (CAS 137105-97-6) exhibits opposite optical rotation and may yield pharmacologically divergent or inactive diastereomers in chiral downstream products ; (2) orthogonal protection incompatibility—Cbz-protected analogs (e.g., CAS 87219-29-2) require hydrogenolysis for deprotection, which is incompatible with substrates bearing reduction-sensitive functional groups (alkenes, nitro groups, benzyl ethers), whereas Boc cleavage proceeds under mild acidic conditions (TFA or HCl/dioxane) without affecting these moieties [1]; (3) unverified purity and batch consistency—the absence of stereochemically defined, Boc-protected intermediates in synthetic routes documented in PROTAC literature correlates with reduced yield and increased purification burden . The following evidence demonstrates why procurement decisions for this specific compound must be guided by stereochemical identity, protecting group compatibility, and documented analytical specifications rather than catalog browsing of apparent structural congeners.

Quantitative Procurement Evidence for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6) vs. In-Class Alternatives


Stereochemical Identity: Defined (S)-Configuration vs. Racemic or (R)-Enantiomer Procurement

The (S)-enantiomer (CAS 104227-71-6) exhibits a specific optical rotation of −57±3°, distinguishing it from the (R)-enantiomer (CAS 137105-97-6) and from racemic mixtures (CAS 206348-65-4) that lack stereochemical definition . Racemic 5-oxotetrahydrofuran-3-yl carbamate fails to provide the stereochemical homogeneity required for asymmetric downstream transformations, particularly in PROTAC VHL ligand synthesis where the (2S,4R)-hydroxyproline-derived stereochemistry is essential for E3 ligase binding .

Asymmetric synthesis Chiral intermediate Enantiomeric purity

Commercial Purity Specifications: 98% (HPLC) vs. 95% (R-Enantiomer) Availability

The (S)-enantiomer is commercially available at 98% minimum HPLC purity from multiple suppliers (Capotchem, Aladdin), with moisture content controlled at ≤0.5% [1]. In contrast, the (R)-enantiomer (CAS 137105-97-6) is predominantly offered at 95% purity across major vendors . This 3% absolute purity differential translates to a 60% reduction in impurity burden for the (S)-enantiomer (2% total impurities vs. 5% total impurities).

HPLC purity Analytical specification Quality control

Protecting Group Orthogonality: Boc vs. Cbz in Multi-Step Synthetic Sequences

The Boc group in (S)-tert-butyl (5-oxotetrahydrofuran-3-yl)carbamate undergoes quantitative cleavage under mild acidic conditions (TFA/CH2Cl2 or 4N HCl/dioxane, room temperature, 1-2 hours) with typical yields exceeding 95% for the deprotection step [1]. In contrast, the Cbz-protected analog (CAS 87219-29-2) requires hydrogenolysis (H2, Pd/C) which is incompatible with substrates containing alkenes, alkynes, nitro groups, or benzyl ethers [2]. This orthogonal compatibility directly enables the synthetic sequences documented in VHL ligand synthesis where Boc protection is retained through Heck coupling and reductive amination steps prior to final deprotection .

Protecting group strategy Orthogonal deprotection Boc chemistry

Predicted Physicochemical Properties: Solubility and LogP vs. Fmoc-Protected Congeners

The Boc-protected γ-lactone exhibits a predicted ACD/LogP of −0.03, indicating near-neutral lipophilicity that facilitates aqueous-organic partitioning and reversed-phase chromatographic purification . In contrast, the Fmoc-protected analog, owing to the fluorenylmethyl moiety, exhibits substantially higher lipophilicity (estimated LogP >2.5) which alters retention behavior on C18 columns and may complicate purification of polar reaction products. The low LogP of the Boc derivative is particularly advantageous for intermediates destined for aqueous amide coupling conditions.

Lipophilicity Chromatographic behavior Predicted properties

Regulatory Inventory Status: Documented EU CLP Notification vs. Unlisted Analogs

CAS 104227-71-6 is registered in the ECHA C&L Inventory under notification number 829-021-0 with notified classification and labeling according to CLP criteria, providing documented hazard communication for workplace safety compliance [1]. The compound is not listed on the United States TSCA Inventory , a status shared by many research intermediates in this class. This documented regulatory footprint, while limited, provides a verifiable reference point for safety documentation that may be absent for less common or custom-synthesized analogs.

Regulatory compliance CLP notification Chemical inventory

Optimal Procurement Scenarios for (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS 104227-71-6) Based on Quantitative Evidence


PROTAC VHL Ligand Synthesis: Stereodefined γ-Lactone Amino Acid Building Block

This compound serves as a critical protected intermediate in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands for PROTAC development. Steinebach et al. (Synthesis 2020) established a multigram-scale synthetic protocol to VHL ligands wherein Boc-protected amino-γ-lactone intermediates are essential for maintaining stereochemical integrity through Heck coupling and reductive amination sequences . Procurement of the enantiopure (S)-configuration (CAS 104227-71-6) rather than racemic or (R)-enantiomer material is mandated because the (2S,4R)-hydroxyproline stereochemistry in the final VHL ligand is required for high-affinity E3 ligase binding; diastereomeric mixtures would require costly chromatographic separation and reduce synthetic throughput. The 98% HPLC purity specification reduces impurity-derived side reactions in palladium-catalyzed coupling steps.

Asymmetric Synthesis of β-Secretase (BACE1) Inhibitor Intermediates

Tert-butyl carbamate derivatives of γ-lactones have been employed as chiral building blocks in the synthesis of β-secretase inhibitors for Alzheimer's disease research . The (S)-configured γ-lactone provides a rigid, stereochemically defined scaffold that can be elaborated into peptidomimetic transition-state analogs. The orthogonal Boc protection allows the amine to be carried through multiple synthetic transformations—including lactone ring-opening, amide bond formation, and heterocycle construction—before being unmasked for final coupling. The low predicted LogP (−0.03) facilitates aqueous-organic extraction during intermediate workup compared to more lipophilic Fmoc analogs that require extensive organic solvent use .

Cyclomarin A and Protected Amino Acid Constituent Synthesis

The compound is explicitly documented as a useful reagent in the study of asymmetric synthesis of protected amino acids that constitute cyclomarin A, a cyclic heptapeptide with anti-mycobacterial activity . The (S)-stereochemistry of the γ-lactone maps directly onto the stereochemical configuration required for cyclomarin A amino acid building blocks. Substitution with the (R)-enantiomer (CAS 137105-97-6) would produce diastereomeric building blocks that cannot be incorporated into the correct cyclomarin A stereochemical framework, resulting in synthetic dead ends. The commercial availability at 98% purity with documented Certificate of Analysis supports reproducible multistep peptide synthesis where impurity accumulation is a critical failure mode.

Chiral Pool Synthesis of GABA-Derived Neurotransmitter Analogs

(S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate serves as a protected chiral synthon derived from the GABA (γ-aminobutyric acid) framework, enabling access to conformationally constrained neurotransmitter analogs . The γ-lactone ring provides conformational restriction that free GABA lacks, while the Boc-protected amine can be selectively deprotected for subsequent functionalization with receptor-targeting moieties. The compound's melting point of 113-114 °C and room-temperature storage stability (per Aladdin specification ) support routine laboratory handling without specialized cold-chain logistics, a practical procurement consideration for academic and industrial laboratories alike.

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